molecular formula C15H19NO2 B14910853 [1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Cat. No.: B14910853
M. Wt: 245.32 g/mol
InChI Key: DJGQWAJBHUBJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves the reaction of 4-ethoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrrole ring are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry: In chemistry, [1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development. Research into their effects on specific biological targets can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique properties make it valuable for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of [1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
  • [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
  • [1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Comparison: Compared to its analogs, [1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets. The ethoxy group may enhance the compound’s ability to penetrate biological membranes, making it more effective in certain applications.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanol

InChI

InChI=1S/C15H19NO2/c1-4-18-15-7-5-14(6-8-15)16-11(2)9-13(10-17)12(16)3/h5-9,17H,4,10H2,1-3H3

InChI Key

DJGQWAJBHUBJNI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.